molecular formula C9H10OS B13467239 2-Methyl-6,7-dihydro-1-benzothiophen-4(5H)-one CAS No. 5279-03-8

2-Methyl-6,7-dihydro-1-benzothiophen-4(5H)-one

Cat. No.: B13467239
CAS No.: 5279-03-8
M. Wt: 166.24 g/mol
InChI Key: YLBYTFFQSQXGAK-UHFFFAOYSA-N
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Description

2-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is an organic compound with the molecular formula C9H10OS. It belongs to the class of benzo[b]thiophenes, which are sulfur-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-methylphenylthioketone with a suitable reagent under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 2-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, thioether

    Substitution: Halogenated or nitrated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is unique due to the presence of both the methyl group and the ketone functional group. This combination of structural features may contribute to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

5279-03-8

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one

InChI

InChI=1S/C9H10OS/c1-6-5-7-8(10)3-2-4-9(7)11-6/h5H,2-4H2,1H3

InChI Key

YLBYTFFQSQXGAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)CCCC2=O

Origin of Product

United States

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